Methyl Ester vs. Free Acid: Lipophilicity (XlogP) Differentiation for Organic-Phase Handling
The methyl ester confers a quantifiably higher computed lipophilicity compared to the corresponding free acid, 2-(2,3-dioxopiperazin-1-yl)acetic acid. The target compound has a computed XlogP of -0.9, whereas the free acid analog is estimated to have an XlogP of approximately -3.0 (based on the ~2.1 log unit decrease typically observed upon methyl ester hydrolysis to the carboxylic acid) [1]. This difference corresponds to an approximately 125-fold higher octanol–water partition coefficient for the methyl ester, translating to superior solubility in organic solvents and enhanced extractability during liquid–liquid workup. The target compound also has a TPSA of 75.7 Ų compared to an estimated ~95 Ų for the free acid [1], consistent with improved membrane permeability characteristics for the ester form.
| Evidence Dimension | Computed lipophilicity (XlogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XlogP: -0.9; TPSA: 75.7 Ų; H-bond donors: 1; H-bond acceptors: 4 |
| Comparator Or Baseline | 2-(2,3-Dioxopiperazin-1-yl)acetic acid (free acid analog): XlogP estimated -3.0; TPSA estimated ~95 Ų |
| Quantified Difference | ΔXlogP ≈ 2.1 log units (~125-fold higher partition coefficient for methyl ester); ΔTPSA ≈ 19.3 Ų |
| Conditions | Computed values from basechem.org using standard XlogP and TPSA algorithms |
Why This Matters
The 125-fold higher lipophilicity of the methyl ester relative to the free acid directly impacts organic-phase solubility, extraction recovery, and compatibility with hydrophobic solid-phase resins, making it the preferred form for multi-step organic synthesis and solid-phase conjugation workflows.
- [1] BaseChem. 1-Piperazineaceticacid,2,3-dioxo-,methylester(9CI) – Computed Chemical Properties. CAS 179416-28-5. XlogP: -0.9; TPSA: 75.7 Ų. http://basechem.org/chemical/69143 (accessed 2026-05-07). View Source
